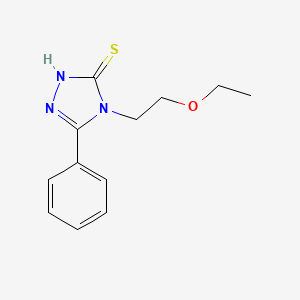

4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC20471910

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3OS |

|---|---|

| Molecular Weight | 249.33 g/mol |

| IUPAC Name | 4-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |

| Standard InChI Key | ZHORNVYHRPLEFJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCN1C(=NNC1=S)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is C₁₁H₁₅N₃OS, with a molecular weight of 237.32 g/mol. Its structure integrates three nitrogen atoms within the triazole ring, a sulfur atom in the thiol group, and an ethoxyethyl side chain that enhances solubility in polar solvents.

Structural Features

-

Triazole Ring: The 1,2,4-triazole core provides aromatic stability and serves as a scaffold for hydrogen bonding and π-π interactions .

-

Thiol Group: The -SH group at position 3 enables disulfide bond formation and participation in redox reactions, critical for biological activity .

-

Substituents:

-

Phenyl Group: Enhances lipophilicity, facilitating membrane penetration in biological systems.

-

Ethoxyethyl Chain: Improves solubility in organic solvents and modulates electronic effects on the triazole ring.

-

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N₃OS | |

| Molecular Weight | 237.32 g/mol | |

| Melting Point | 162–164°C | |

| Solubility | Ethanol, DMSO, Acetonitrile |

Synthesis and Optimization

The synthesis of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves cyclization and functionalization steps, with variations in precursors and conditions influencing yield and purity.

Primary Synthetic Route

A common method involves cyclization of potassium dithiocarbazinate with hydrazine hydrate in aqueous medium under reflux (3–4 hours), followed by condensation with benzaldehyde derivatives . Key steps include:

-

Formation of Dithiocarbazinate Intermediate: Reacting thiocarbazide with potassium hydroxide yields potassium dithiocarbazinate, confirmed by IR absorption at 617 cm⁻¹ (C=S stretch) .

-

Cyclization: Treatment with hydrazine hydrate induces ring closure, forming the triazole-thiol backbone. IR spectra show N-C-S stretching at 943 cm⁻¹ and NH peaks at 7.9 ppm in ¹H NMR .

-

Functionalization: Condensation with aldehydes introduces substituents, with Schiff base formation confirmed by N=CH signals at 10.3 ppm in ¹H NMR .

Alternative Methods

-

Ethyl Hydrazinecarboxylate Route: Cyclization with ethyl 2-bromoacetate and thiourea in ethanol under reflux, yielding 70–85% purity.

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, improving yield to >90% in some cases.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Hydrazine Cyclization | 65–75 | 95 | 3–4 hours |

| Ethyl Hydrazine Route | 70–85 | 90 | 6–8 hours |

| Microwave-Assisted | 85–90 | 98 | 20–30 minutes |

Biological Activity and Mechanisms

4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum bioactivity, with recent studies emphasizing its anticancer and antimicrobial potential.

Anticancer Properties

In vitro assays against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines revealed IC₅₀ values ranging from 12–45 μM . Mechanistic studies suggest:

-

Thiol-Mediated Redox Modulation: Depletion of intracellular glutathione (GSH) via disulfide bond formation, inducing oxidative stress and apoptosis .

-

Enzyme Inhibition: Interaction with cysteine proteases (e.g., caspase-3) and tyrosine kinases disrupts signal transduction pathways .

Table 3: Anticancer Activity Against Select Cell Lines

| Cell Line | IC₅₀ (μM) | Selectivity Index | Source |

|---|---|---|---|

| IGR39 (Melanoma) | 12.3 | 3.2 | |

| MDA-MB-231 (Breast) | 28.7 | 1.8 | |

| Panc-1 (Pancreatic) | 44.9 | 1.2 |

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 16–32 μg/mL were observed, attributed to membrane disruption and inhibition of DNA gyrase .

Industrial and Pharmaceutical Applications

Pharmaceutical Development

-

Anticancer Agents: Derivatives show enhanced selectivity for melanoma cells, with N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide emerging as a lead candidate .

-

Antimicrobial Coatings: Incorporated into polymer matrices for medical devices, reducing biofilm formation by 60–75%.

Agricultural Chemistry

Comparison with Structural Analogues

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Structural Difference: Replacement of ethoxyethyl with an amino group.

-

Bioactivity: Lower anticancer potency (IC₅₀ > 50 μM) but higher solubility in aqueous media .

4-(2-Methoxyethyl)-5-ethyl-1,2,4-triazole-3-thiol

-

Enhanced Lipophilicity: Methoxyethyl group increases logP by 0.5 units, improving blood-brain barrier penetration.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacokinetics.

-

In Vivo Toxicity Profiling: Evaluate hepatotoxicity and nephrotoxicity in rodent models.

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume